molecular formula C9H9F2NS B15061268 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B15061268
M. Wt: 201.24 g/mol
InChI Key: QIYKUMMDHLXUIV-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a chemical compound with the molecular formula C9H9F2NS. It is a member of the benzothiazepine family, characterized by a bicyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing fluorine atoms and a thiazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific fluorine substitutions, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds without such substitutions .

Properties

Molecular Formula

C9H9F2NS

Molecular Weight

201.24 g/mol

IUPAC Name

3,3-difluoro-4,5-dihydro-2H-1,5-benzothiazepine

InChI

InChI=1S/C9H9F2NS/c10-9(11)5-12-7-3-1-2-4-8(7)13-6-9/h1-4,12H,5-6H2

InChI Key

QIYKUMMDHLXUIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CSC2=CC=CC=C2N1)(F)F

Origin of Product

United States

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